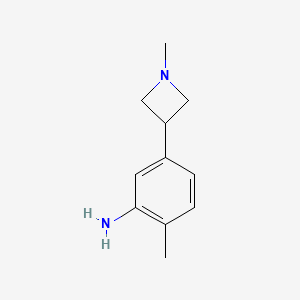
2-Methyl-5-(1-methylazetidin-3-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(1-methylazetidin-3-YL)aniline is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound is characterized by the presence of a methyl group attached to the aniline ring and a methylazetidine moiety. It is a versatile chemical used in various scientific research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Methyl-5-(1-methylazetidin-3-YL)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Additionally, modern transition-metal-catalyzed processes have been developed to improve the efficiency and yield of the synthesis. Industrial production methods often involve bulk custom synthesis and procurement to meet the demand for this compound .
Chemical Reactions Analysis
2-Methyl-5-(1-methylazetidin-3-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding quinoline derivatives, which are valuable in medicinal chemistry . Reduction reactions can yield amine derivatives, while substitution reactions can introduce different functional groups onto the aniline ring.
Scientific Research Applications
2-Methyl-5-(1-methylazetidin-3-YL)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, the compound is utilized in the industry for the production of dyes, catalysts, and materials .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-methylazetidin-3-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial DNA synthesis, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Methyl-5-(1-methylazetidin-3-YL)aniline can be compared with other similar compounds, such as quinoline derivatives and other azetidine-containing molecules. Quinoline derivatives, for example, are known for their broad range of biological activities, including antimalarial, antimicrobial, and anticancer effects . The presence of the methylazetidine moiety in this compound imparts unique reactivity and selectivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-5-(1-methylazetidin-3-yl)aniline |
InChI |
InChI=1S/C11H16N2/c1-8-3-4-9(5-11(8)12)10-6-13(2)7-10/h3-5,10H,6-7,12H2,1-2H3 |
InChI Key |
MQCBGDIKEYWJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CN(C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)
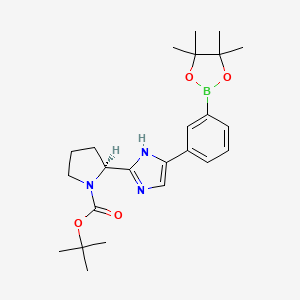

![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)
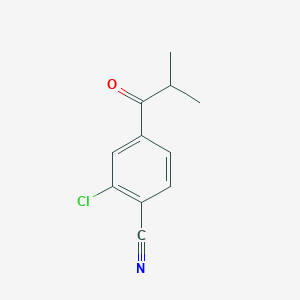


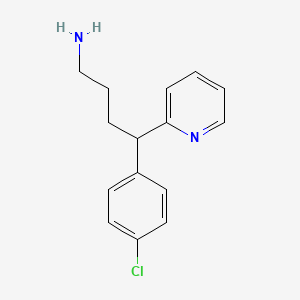
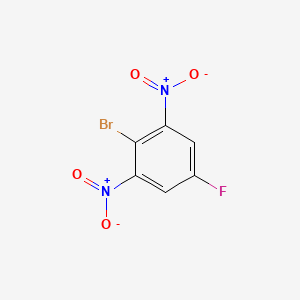
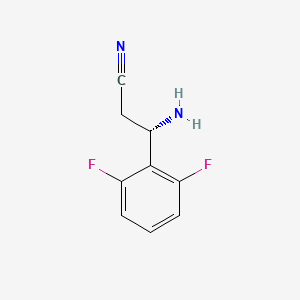

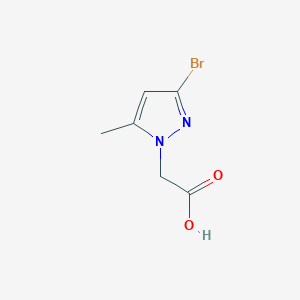
![(3R)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040260.png)
